2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 2-methoxybenzoylcarbamate
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Overview
Description
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 2-methyl-5-nitroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction yields 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl acetate, which is then reacted with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(5-methyl-2-amino-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethylamine and 2-methoxybenzoic acid.
Scientific Research Applications
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial activity. Additionally, the compound can inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used for treating infections.
Ornidazole: Another nitroimidazole with similar applications in medicine.
Uniqueness
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate is unique due to the presence of the methoxybenzoyl carbamate group, which can enhance its biological activity and specificity compared to other nitroimidazole derivatives. This structural feature may also contribute to its potential as a multifunctional compound in various scientific applications .
Properties
Molecular Formula |
C15H16N4O6 |
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Molecular Weight |
348.31 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate |
InChI |
InChI=1S/C15H16N4O6/c1-10-9-16-14(19(22)23)18(10)7-8-25-15(21)17-13(20)11-5-3-4-6-12(11)24-2/h3-6,9H,7-8H2,1-2H3,(H,17,20,21) |
InChI Key |
ODEJDJRIOMBXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC=CC=C2OC)[N+](=O)[O-] |
Origin of Product |
United States |
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